N-[(1-benzylpiperidin-4-yl)methyl]-2-methylbenzamide is a chemical compound of significant interest in pharmaceutical research due to its unique chemical structure and potential applications. It features a piperidine ring attached to a benzyl group and a benzamide moiety, positioning it as a versatile molecule for various scientific investigations. The compound has been explored for its potential interactions with biological targets and therapeutic applications, particularly in the field of analgesics and anti-inflammatory agents.
This compound belongs to the class of organic compounds known as N-benzylpiperidines, which are heterocyclic compounds characterized by a piperidine ring conjugated to a benzyl group. The specific chemical formula for N-[(1-benzylpiperidin-4-yl)methyl]-2-methylbenzamide is , with a molecular weight of approximately 338.45 g/mol .
The synthesis of N-[(1-benzylpiperidin-4-yl)methyl]-2-methylbenzamide typically involves the reaction between 1-benzylpiperidine and 2-methylbenzoyl chloride. This reaction is conducted in the presence of a base, such as triethylamine, within an organic solvent like dichloromethane. The procedure generally includes the following steps:
For industrial production, similar synthetic routes are employed but optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure efficiency.
The molecular structure of N-[(1-benzylpiperidin-4-yl)methyl]-2-methylbenzamide can be represented using various structural formulas, including InChI and SMILES notations:
InChI=1S/C21H26N2O/c1-17-7-5-6-10-20(17)21(24)22-15-18-11-13-23(14-12-18)16-19-8-3-2-4-9-19/h2-10,18H,11-16H2,1H3,(H,22,24)This notation conveys essential information about the compound's atomic connectivity and stereochemistry.
N-[(1-benzylpiperidin-4-yl)methyl]-2-methylbenzamide can undergo various chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry and its potential as a precursor for more complex molecules.
N-[(1-benzylpiperidin-4-yl)methyl]-2-methylbenzamide has several applications across different scientific fields:
The compound's unique structure allows it to be a valuable tool in drug development and chemical research .
CAS No.: 3397-16-8
CAS No.: 2134602-45-0
CAS No.: 2647-50-9
CAS No.: 17869-27-1
CAS No.: 64918-85-0
CAS No.: 51800-34-1